molecular formula C8H4BrFIN B14889207 4-Bromo-6-fluoro-2-iodo-1H-indole

4-Bromo-6-fluoro-2-iodo-1H-indole

Cat. No.: B14889207
M. Wt: 339.93 g/mol
InChI Key: WMUHRURBAGICBO-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-2-iodo-1H-indole is a halogenated indole derivative Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-fluoro-2-iodo-1H-indole typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of an indole core. For instance, starting with 4-bromoindole, selective fluorination and iodination can be achieved using appropriate reagents under controlled conditions .

Industrial Production Methods: Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-fluoro-2-iodo-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts are commonly used in coupling reactions.

Major Products: The major products formed depend on the type of reaction and the reagents used. For example, substitution with an amine can yield an amino-indole derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-6-fluoro-2-iodo-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoro-2-iodo-1H-indole depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery .

Comparison with Similar Compounds

  • 4-Bromo-6-fluoro-1H-indole
  • 4-Bromo-6-fluoro-1H-indazole
  • 4-Bromoindole

Comparison: 4-Bromo-6-fluoro-2-iodo-1H-indole is unique due to the presence of three different halogen atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of potential modifications and applications .

Properties

Molecular Formula

C8H4BrFIN

Molecular Weight

339.93 g/mol

IUPAC Name

4-bromo-6-fluoro-2-iodo-1H-indole

InChI

InChI=1S/C8H4BrFIN/c9-6-1-4(10)2-7-5(6)3-8(11)12-7/h1-3,12H

InChI Key

WMUHRURBAGICBO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=C2)I)Br)F

Origin of Product

United States

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